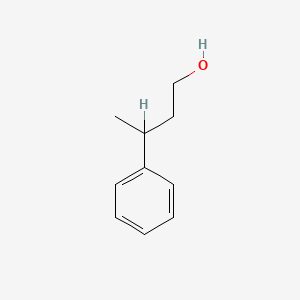
3-フェニル-1-ブタノール
概要
説明
3-Phenyl-1-butanol is an organic compound with the molecular formula C10H14O. It is a type of alcohol characterized by the presence of a phenyl group attached to the third carbon of a butanol chain. This compound is known for its pleasant floral odor and is often used in the fragrance industry.
科学的研究の応用
3-Phenyl-1-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neurology.
作用機序
3-Phenyl-1-butanol, also known as 3-Phenylbutan-1-ol, is a compound with a molecular weight of 150.2176 . Its mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action are discussed below.
Mode of Action
It is known to undergo biotransformation to aldehydes by oxidation in the presence of gluconobacteroxydans dsm 2343 . It also undergoes an enantioselective transesterification reaction with vinyl acetate, catalyzed by lipase isolated from Pseudomonas cepacia .
Biochemical Pathways
The compound’s ability to undergo biotransformation to aldehydes suggests it may interact with oxidation pathways .
Result of Action
Its biotransformation to aldehydes suggests it may have a role in redox reactions .
生化学分析
Biochemical Properties
3-Phenyl-1-butanol plays a significant role in biochemical reactions, particularly in the context of biotransformation and enzymatic processes. It undergoes oxidation to form aldehydes in the presence of enzymes such as Gluconobacter oxydans DSM 2343 . Additionally, 3-Phenyl-1-butanol participates in enantioselective transesterification reactions catalyzed by lipase isolated from Pseudomonas cepacia . These interactions highlight the compound’s versatility in biochemical pathways and its potential for industrial biocatalysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-1-butanol can change over time due to factors such as stability and degradation. The compound’s stability in various conditions, including its resistance to oxidation and other chemical transformations, plays a crucial role in its long-term effects on cellular function. Studies have shown that 3-Phenyl-1-butanol can undergo biotransformation to aldehydes, which may impact its activity and interactions with biomolecules over time . Understanding these temporal effects is essential for optimizing its use in biochemical and industrial applications.
Metabolic Pathways
3-Phenyl-1-butanol is involved in several metabolic pathways, including those related to its oxidation and transesterification reactions. The compound interacts with enzymes such as Gluconobacter oxydans DSM 2343 and lipase from Pseudomonas cepacia, which facilitate its conversion to aldehydes and other metabolites . These metabolic pathways highlight the compound’s role in biochemical transformations and its potential for industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-Phenyl-1-butanol can be synthesized through various methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with butanal to produce 3-Phenyl-1-butanol . This reaction requires anhydrous conditions and is typically carried out in diethyl ether as a solvent.
Industrial Production Methods: On an industrial scale, 3-Phenyl-1-butanol can be produced by the reduction of the methyl ester of 3-Phenylbutyric acid . This method involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Types of Reactions:
Oxidation: 3-Phenyl-1-butanol can undergo oxidation to form 3-Phenylbutanal.
Reduction: The compound can be reduced to form 3-Phenylbutane using strong reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: 3-Phenylbutanal.
Reduction: 3-Phenylbutane.
Substitution: Products vary based on the nucleophile used.
類似化合物との比較
3-Phenyl-1-propanol: Similar structure but with one less carbon in the chain.
4-Phenyl-1-butanol: Similar structure but with the phenyl group attached to the fourth carbon.
3-Phenyl-2-butanol: Similar structure but with the hydroxyl group attached to the second carbon.
Uniqueness: 3-Phenyl-1-butanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its position of the phenyl group and hydroxyl group makes it particularly useful in the fragrance industry and as an intermediate in organic synthesis .
特性
IUPAC Name |
3-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGBBDFDRHDJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949945 | |
| Record name | 3-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2722-36-3 | |
| Record name | γ-Methylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2722-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylbutan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002722363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is the stereochemistry of 3-phenyl-1-butanol controlled during synthesis?
A1: The stereochemistry of 3-phenyl-1-butanol synthesis is highly dependent on the reaction conditions and reagents used. For example, baker's yeast mediated reduction of substituted cinnamaldehydes can yield enantiomerically enriched 3-phenyl-1-butanol. Studies show that the reduction of β-methylcinnamaldehydes with baker's yeast favors the formation of (S)-3-phenyl-1-butanol with varying degrees of enantiomeric excess (ee) depending on the substrate. [] This biocatalytic approach highlights the potential for asymmetric synthesis of this compound.
Q2: What is known about the mechanism of Friedel-Crafts alkylation leading to 3-phenyl-1-butanol?
A3: Research suggests that the Friedel-Crafts reaction with substrates like (+)-1,2-epoxybutane proceeds with an inversion of configuration at the reaction center, yielding products like (-)-2-phenyl-1-butanol. Interestingly, the formation of (+)-3-phenyl-1-butanol from the same reaction implies asymmetric induction occurring at the carbon adjacent to the terminal methyl group of the epoxide. [] This suggests a complex interplay of factors influencing the reaction pathway.
Q3: Has 3-phenyl-1-butanol been investigated for any biological activity?
A4: While not a primary focus of the reviewed research, 3-phenyl-1-butanol was evaluated for toxicity using the Tetrahymena pyriformis population-growth impairment assay. [] This research suggests that 3-phenyl-1-butanol exhibits toxicity levels between those typically associated with non-polar and polar narcosis mechanisms.
Q4: Are there any specific applications where 3-phenyl-1-butanol's structural features are advantageous?
A5: 3-Phenyl-1-butanol's structure, featuring both a phenyl ring and a primary alcohol, makes it a suitable building block for the synthesis of more complex molecules. For instance, it can act as a nucleophile in reactions with cyclic acetals, leading to chain extension of oligodiols. [] This highlights its utility in polymer chemistry and materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

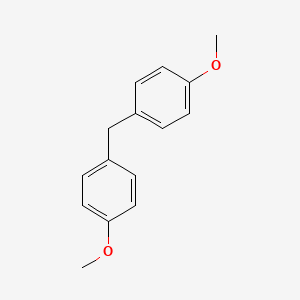
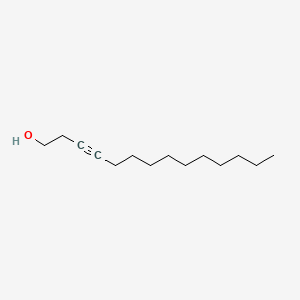

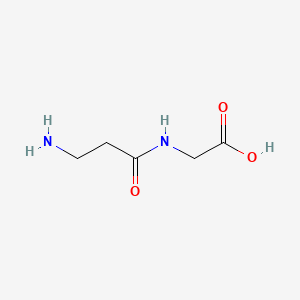
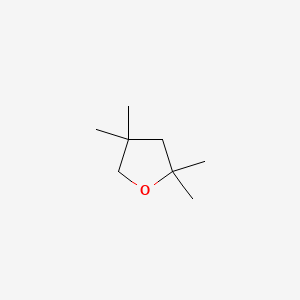

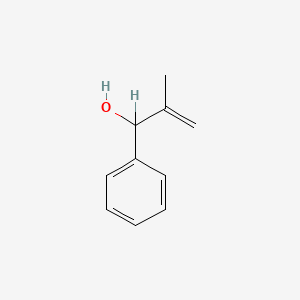

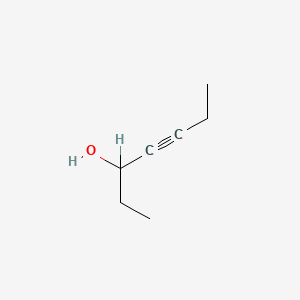
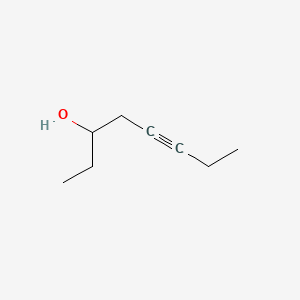
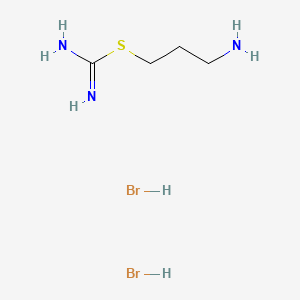
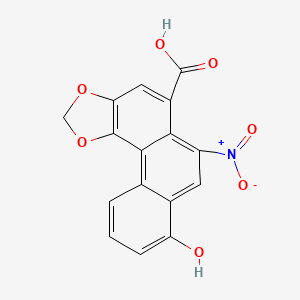
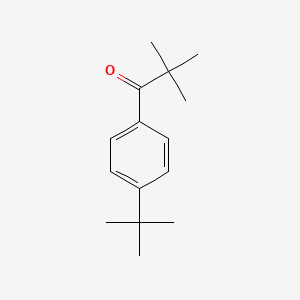
![[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1593537.png)
